N-tert-Butyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-tert-Butyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a tert-butyl group, an ethoxy group, and a dioxaborolane moiety attached to a benzamide core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a wide range of substituted benzamides .
Scientific Research Applications
N-tert-Butyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism by which N-tert-Butyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety is known to participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This process involves the transmetalation of the boron atom with a palladium catalyst, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate: This compound shares the dioxaborolane moiety but differs in its core structure.
N-(tert-Butyl)-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: A closely related compound with similar reactivity and applications.
Uniqueness
N-tert-Butyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of tert-butyl, ethoxy, and dioxaborolane groups, which confer distinct reactivity and versatility in various chemical transformations. Its ability to participate in Suzuki-Miyaura coupling reactions makes it particularly valuable in organic synthesis .
Properties
IUPAC Name |
N-tert-butyl-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-9-23-15-12-13(20-24-18(5,6)19(7,8)25-20)10-11-14(15)16(22)21-17(2,3)4/h10-12H,9H2,1-8H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQVAZVBWDGYTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC(C)(C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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